N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Description

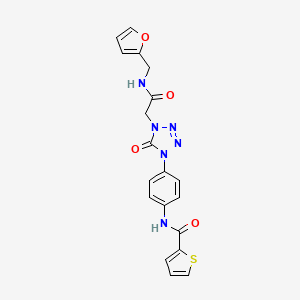

The compound “N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide” features a tetrazole ring core substituted with a thiophene-2-carboxamide group and a furan-2-ylmethylamino side chain. The tetrazole moiety is a five-membered aromatic ring with four nitrogen atoms, known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The thiophene carboxamide group contributes to π-π stacking interactions, while the furan-2-ylmethyl substituent introduces an electron-rich heterocyclic system that may influence solubility and bioavailability.

Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and triazoles) involve nucleophilic substitutions, cyclizations, and coupling reactions, as seen in the preparation of structurally related tetrazole derivatives . Spectroscopic characterization (e.g., IR, NMR, MS) is critical for confirming tautomeric forms and functional group integrity, particularly for the tetrazole ring and amide bonds .

Properties

IUPAC Name |

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4S/c26-17(20-11-15-3-1-9-29-15)12-24-19(28)25(23-22-24)14-7-5-13(6-8-14)21-18(27)16-4-2-10-30-16/h1-10H,11-12H2,(H,20,26)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLMQFZBBFMIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar furan/thiophene-2-carboxamide derivatives have shown inhibitory activities against enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche). These enzymes play crucial roles in various biological processes, including nerve impulse transmission (AChE and BChE) and nitrogen metabolism (urease).

Mode of Action

It is suggested that similar compounds interact with the active sites of their target enzymes, leading to inhibition of the enzyme’s activity. This interaction could potentially alter the normal functioning of the enzyme, resulting in therapeutic effects.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities. These effects suggest that the compound could potentially be used in the treatment of microbial infections and cancer.

Biological Activity

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide, a compound with the molecular formula and a molecular weight of 424.4 g/mol, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features several significant structural motifs:

- Furan ring : Known for its diverse biological activities.

- Tetrazole moiety : Associated with various pharmacological effects.

- Thiophene ring : Often linked to antitumor and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : The presence of the tetrazole and thiophene rings has been linked to cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant antiproliferative activity against human cancer cells .

- Antimicrobial Properties : Research indicates that compounds containing furan and thiophene moieties exhibit antimicrobial activity. The specific interactions at the molecular level often involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other tetrazole derivatives that mimic diphosphate structures crucial for bacterial survival .

Case Studies

-

Anticancer Studies :

- A study evaluated the cytotoxicity of related tetrazole compounds against various cancer cell lines, revealing that modifications in the phenyl and thiophene rings significantly impacted their effectiveness. For example, compounds exhibiting electron-donating groups showed enhanced activity .

- In vitro studies indicated that this compound could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential role as a chemotherapeutic agent.

- Antimicrobial Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₆O₄S |

| Molecular Weight | 424.4 g/mol |

| CAS Number | 1396792-66-7 |

| Antitumor IC50 (example) | < 10 µM (varied by cell line) |

| Antimicrobial Activity | Effective against multiple strains |

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of tetrazole compounds have shown promising antibacterial and antimycobacterial activities against standard and clinical strains. The compound's structure allows it to interact effectively with microbial targets, inhibiting their growth. In particular, certain derivatives exhibited effective inhibition against Staphylococcus epidermidis, suggesting a potential application in treating infections caused by resistant bacterial strains .

1.2 Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cells. Research indicates that some derivatives possess selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies. The use of the MTT assay has demonstrated that specific analogs can inhibit the proliferation of various human cancer cell lines, making them candidates for further development in anticancer drug discovery .

1.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is evidence suggesting that the compound may exhibit anti-inflammatory effects. Compounds containing furan and tetrazole moieties are known for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been investigated, particularly concerning enzymes involved in metabolic pathways relevant to disease states. Inhibitors derived from similar structural frameworks have been shown to affect enzyme kinetics significantly, leading to potential therapeutic applications in metabolic disorders .

2.2 Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has provided insights into how modifications can enhance its biological activity. By systematically altering functional groups and observing changes in activity, researchers can design more potent analogs tailored for specific therapeutic targets .

Material Science Applications

3.1 Organic Electronics

The unique structural properties of N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide make it suitable for applications in organic electronics. Its ability to form conductive films can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

3.2 Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems where solubility and bioavailability are critical factors. Its structural characteristics can facilitate the formulation of nanoparticles or liposomes that improve the delivery of hydrophobic drugs.

Comparison with Similar Compounds

5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS: 1396849-14-1)

This analogue replaces the furan-2-ylmethyl group with a morpholino moiety. Key differences include:

*Estimations based on substitution patterns; exact values require experimental validation.

Thiophene Carboxamide Derivatives

Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

These compounds feature nitro groups on the thiophene ring, introducing strong electron-withdrawing effects that alter electronic properties:

| Property | Target Compound | Nitrothiophene Carboxamide |

|---|---|---|

| Functional Groups | Furan-2-ylmethyl, tetrazole, thiophene amide | Nitro, trifluoromethyl, thiazole |

| Molecular Weight | ~443.9 g/mol | 424.4 g/mol (C₁₆H₁₀F₃N₃O₄S₂) |

| Electronic Effects | Electron-rich (furan) | Electron-deficient (nitro/CF₃) |

| Bioactivity | Not reported | Antibacterial (narrow spectrum) |

Tetrazole and Triazole Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

These triazole derivatives exhibit tautomerism between thiol and thione forms, influencing stability and binding interactions:

The tetrazole core in the target compound offers greater metabolic stability compared to triazoles, which may undergo tautomeric shifts affecting receptor binding .

Thiophene-Isoxazole Carboxamides

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

This compound combines isoxazole and thiophene moieties, differing in ring hybridization and substitution patterns:

Isoxazole rings provide rigidity and oxidative stability, whereas tetrazoles offer greater hydrogen-bonding versatility .

Q & A

Q. Critical Parameters :

- Solvent polarity (DMF/ethanol mixtures yield 65–76% ).

- Temperature control during crystallization (e.g., slow cooling in ethanol/water improves purity).

- Catalytic systems (e.g., palladium catalysts for cross-coupling steps).

Advanced: How can computational modeling predict metabolic pathways and aldehyde oxidase (AO) selectivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with AO’s active site. Focus on the tetrazole and thiophene moieties, which may act as electron-deficient substrates prone to oxidation .

- QSAR Models : Train models using descriptors like logP, molecular weight, and topological polar surface area (TPSA) to predict AO-mediated metabolism. Validate with in vitro microsomal assays.

- Metabolite Prediction : Tools like GLORY or Meteor-NP can simulate oxidative cleavage of the tetrazole ring or hydroxylation of the furan group.

Validation : Compare computational results with HRMS and NMR data from synthesized metabolites .

Basic: Which spectroscopic techniques are critical for characterizing structural integrity?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1670–1720 cm for amides, N-H bend at 1550–1600 cm for tetrazole rings) .

- NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for thiophene/phenyl groups) and amide NH signals (δ 9.5–10.5 ppm).

- NMR : Confirm carbonyl carbons (δ 160–170 ppm) and tetrazole ring carbons (δ 145–155 ppm).

Data Triangulation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: What strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer:

- Orthogonal Techniques :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., tetrazole 1H vs. 2H tautomers).

- LC-MS/MS : Detect trace impurities or byproducts affecting NMR/IR signals.

- Comparative Analysis : Contrast batch data with literature benchmarks (e.g., melting points: 210–212°C for tetrazole derivatives ).

- Dynamic NMR : Resolve conformational exchange broadening in spectra by variable-temperature studies.

Basic: What initial biological screening approaches assess therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target cyclooxygenase (COX-1/COX-2) due to structural similarity to thiophene-carboxamide inhibitors .

- Use fluorogenic substrates (e.g., DCFH-DA for reactive oxygen species detection).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Antimicrobial Testing : Agar dilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced: How do modifications to tetrazole or furan substituents affect pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Tetrazole Modifications : Replace the 5-oxo group with electron-withdrawing substituents (e.g., nitro) to enhance metabolic stability.

- Furan Optimization : Introduce methyl or methoxy groups to improve bioavailability (logP < 3) .

- In Silico Profiling : Use SwissADME to predict ADME properties of analogs.

- Biological Validation : Compare IC values of derivatives in target assays (e.g., COX-2 inhibition ).

Q. Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols.

- For advanced studies, integrate computational and experimental workflows to address mechanistic and metabolic challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.